molecular formula C11H20N2O3 B2582702 1,11-Diamino-3,6,9-undecanetrione CAS No. 760159-28-2

1,11-Diamino-3,6,9-undecanetrione

Cat. No.: B2582702
CAS No.: 760159-28-2
M. Wt: 228.292
InChI Key: UHOJFNRGDRNXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,11-Diamino-3,6,9-undecanetrione is an organic compound with the molecular formula C11H20N2O3. It contains three ketone groups and two primary amine groups, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,11-Diamino-3,6,9-undecanetrione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,11-Diamino-3,6,9-undecanetrione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 1,11-Diamino-3,6,9-undecanetrione involves its interaction with specific molecular targets and pathways. The primary amine groups can form hydrogen bonds with various biological molecules, influencing their activity. The ketone groups can participate in redox reactions, affecting cellular processes .

Properties

IUPAC Name

1,11-diaminoundecane-3,6,9-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c12-7-5-10(15)3-1-9(14)2-4-11(16)6-8-13/h1-8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOJFNRGDRNXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCN)C(=O)CCC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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